Acid Brown 434

Descripción general

Descripción

Acid Brown 434 is a chemical compound used in various industries . It is also known by other names such as Acid Brown RL, Everlan Brown ERL, Holacid Brown RL, and Luganil Brown RL .

Molecular Structure Analysis

The exact molecular structure of this compound is not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

This compound has a density of 1.89 at 20℃ and a water solubility of 53.8g/L at 22℃ . Its LogP value is -2.2 at 22℃ .Aplicaciones Científicas De Investigación

Analytical Techniques for Dye Identification : A study by Sebastiano et al. (2012) discusses the analysis of commercial metal-based dyes, including Acid Brown 434, using micellar electrokinetic chromatography. This technique helps in detecting impurities typical of production processes and synthetic batches.

Photocatalytic Degradation Studies : Sakthivel et al. (2003) investigate the photocatalytic activity of ZnO and TiO2 in degrading dyes, including Acid Brown 14, under solar light. This study provides insights into the efficiency of these catalysts in environmental applications involving dye degradation (Sakthivel et al., 2003).

Soil Fertility and Organic Matter : Research by Dou et al. (2008) on improving soil fertility with organic matter applications mentions the use of brown soils. Although not directly related to this compound, this study contributes to understanding the broader context of brown substances in environmental science (Dou et al., 2008).

Electrocatalytic Degradation of Dyes : A study by Bassyouni et al. (2017) on the electrocatalytic degradation of Acid Brown 14 highlights the comparative performance of anodic oxidation and electrocoagulation in treating synthetic wastewater containing diazo dyes. This research is crucial for understanding the treatment processes for dyes like this compound (Bassyouni et al., 2017).

Adsorption Studies for Dye Removal : Research on the biosorption of acid dyes by brown macroalgae, as studied by Daneshvar et al. (2012), provides insight into the removal of various acid dyes from aqueous solutions. This study is significant for understanding the environmental impact and treatment of dyes like this compound (Daneshvar et al., 2012).

Chemical and Thermal Degradation of Dyes : The study by Kałużna-Czaplińska et al. (2010) explores the chemical degradation of C.I. Acid Brown 349 using hydrogen peroxide and sodium hypochlorite. Although this study does not directly involve this compound, it provides a broader context for the chemical treatment of similar dyes (Kałużna-Czaplińska et al., 2010).

Electrocoagulation for Dye Removal : The removal of Acid Brown 14 from water through electrocoagulation, as investigated by Parsa et al. (2011), offers insights into the optimization of process variables and energy consumption in treating water contaminated with dyes like this compound (Parsa et al., 2011).

Safety and Hazards

Acid Brown 434 is non-flammable . It has a hazard statement H412 , which indicates that it is harmful to aquatic life with long-lasting effects. Precautionary statements include P273, which advises avoiding release to the environment, and P501, which suggests disposing of contents/container in accordance with local regulations .

Propiedades

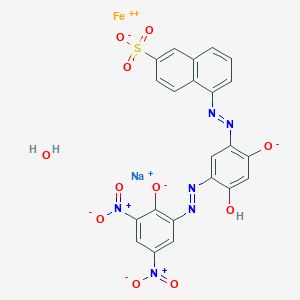

IUPAC Name |

sodium;5-[[5-[(3,5-dinitro-2-oxidophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]naphthalene-2-sulfonate;iron(2+);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N6O10S.Fe.Na.H2O/c29-20-10-21(30)17(25-26-18-7-12(27(32)33)8-19(22(18)31)28(34)35)9-16(20)24-23-15-3-1-2-11-6-13(39(36,37)38)4-5-14(11)15;;;/h1-10,29-31H,(H,36,37,38);;;1H2/q;+2;+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEQNQFQOKPGFK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C(=C3)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])[O-])O)[O-].O.[Na+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13FeN6NaO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126851-40-9 | |

| Record name | C.I. Acid Brown 434 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)-3-methoxyphenyl]pentanamide](/img/structure/B1176542.png)

![1-[2-[(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]acetate](/img/structure/B1176544.png)